

Pharmacological Profile of Fumitremorgin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin C (FTC) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1][2] It is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter G2, more commonly known as the breast cancer resistance protein (BCRP/ABCG2).[3][4] This property makes FTC a valuable pharmacological tool for studying BCRP function and a potential lead compound for the development of agents to overcome multidrug resistance (MDR) in cancer chemotherapy. This guide provides a comprehensive overview of the pharmacological profile of Fumitremorgin C, including its mechanism of action, chemical properties, and effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

Fumitremorgin C is an indolyldiketopiperazinyl mycotoxin.[5] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	118974-02-0	[1][4]
Molecular Formula	C22H25N3O3	[2][4]
Molecular Weight	379.5 g/mol	[2][4]
Appearance	White to light brown powder/Tan Lyophilisate	[1][6]
Purity	≥95% (HPLC) or >98% (HPLC)	[5][6]
Solubility	Soluble in DMSO, methanol, acetone, DMF, or chloroform. Poor water solubility.	[1][4]
Melting Point	259.5 - 260.5 °C	[2]
Storage	Store at -20°C. Stock solutions are stable for up to 3 months at -20°C.	[4]

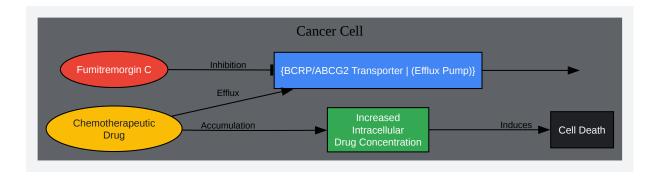
Mechanism of Action: BCRP/ABCG2 Inhibition

The primary pharmacological action of **Fumitremorgin C** is the potent and specific inhibition of the BCRP/ABCG2 multidrug transporter.[4][6] BCRP is a half-transporter member of the ABC superfamily that plays a crucial role in cellular detoxification by effluxing a wide range of xenobiotics and endogenous compounds.[7][8] In cancer cells, overexpression of BCRP is a major mechanism of multidrug resistance, leading to the failure of chemotherapy.[3][7]

FTC reverses BCRP-mediated multidrug resistance by inhibiting the transporter's efflux function.[9][10] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are BCRP substrates.[3][9] The proposed mechanism involves FTC competing with these substrates for binding to the transporter.[9] Importantly, **Fumitremorgin C** does not significantly affect the activity of other major MDR transporters like P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated protein 1 (MRP1).[3][5]

The interaction of FTC with BCRP inhibits the ATPase activity of the transporter.[5] However, it does not compete with ATP for its binding site.[5]





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Mechanism of BCRP inhibition by Fumitremorgin C.

Quantitative Data on BCRP Inhibition

The inhibitory potency of **Fumitremorgin C** against BCRP has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: IC50 and EC90 Values of Fumitremorgin C



Parameter	Cell Line/System	Substrate	Value	Reference
IC50	Human BCRP- transduced MDCKII	Mitoxantrone	Significantly lower than for murine Bcrp1	[11]
IC50	Human BCRP- transduced MDCKII	Chlorine e6	Significantly lower than for murine Bcrp1	[11]
IC50	HEK293-derived inside-out membrane vesicles	[3H]-Estrone 3- sulfate	0.196 ± 0.0313 μΜ	[12]
EC90	Human BCRP- transduced cells	Mitoxantrone	Significantly lower than for murine Bcrp1	[11]
EC90	Human BCRP- transduced cells	Topotecan	Significantly lower than for murine Bcrp1	[11]

Table 2: Reversal of Drug Resistance by Fumitremorgin C

Cell Line	Resistant to	Fold Reversal by FTC	Reference
MCF-7/mtxR	Mitoxantrone	114-fold	[3]
MCF-7/mtxR	Doxorubicin	3-fold	[3]
S1M1-3.2	Mitoxantrone	93-fold (at 5 μM FTC)	[3]
S1M1-3.2	Doxorubicin	26-fold (at 5 μM FTC)	[3]
S1M1-3.2	Topotecan	24-fold (at 5 μM FTC)	[3]
Vector-transfected MCF-7	Mitoxantrone and Topotecan	2.5–5.6 fold	[3]

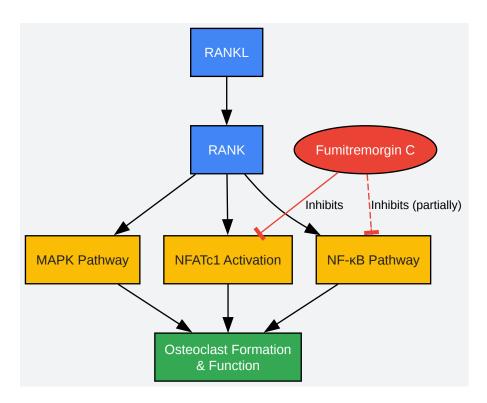


Effects on Cellular Signaling Pathways

Beyond its direct interaction with BCRP, **Fumitremorgin C** has been shown to modulate several intracellular signaling pathways.

RANKL-Induced Signaling in Osteoclasts

Fumitremorgin C can attenuate the formation and function of osteoclasts by suppressing signaling pathways induced by the receptor activator of nuclear factor- κ B ligand (RANKL).[13] This includes the inhibition of the activation of NFATc1, a master transcriptional regulator of osteoclastogenesis.[13] While it shows a tendency to attenuate $I\kappa$ B- α degradation, the effect is not significant, suggesting its inhibitory effects on NF- κ B activity may be independent of $I\kappa$ B- α degradation.[13]



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Inhibition of RANKL signaling by Fumitremorgin C.

SIRT1/NF-kB/MAPK Pathway in Chondrocytes

In the context of osteoarthritis, **Fumitremorgin C** has been shown to alleviate inflammation and the degradation of collagen II and aggrecan in chondrocytes induced by advanced

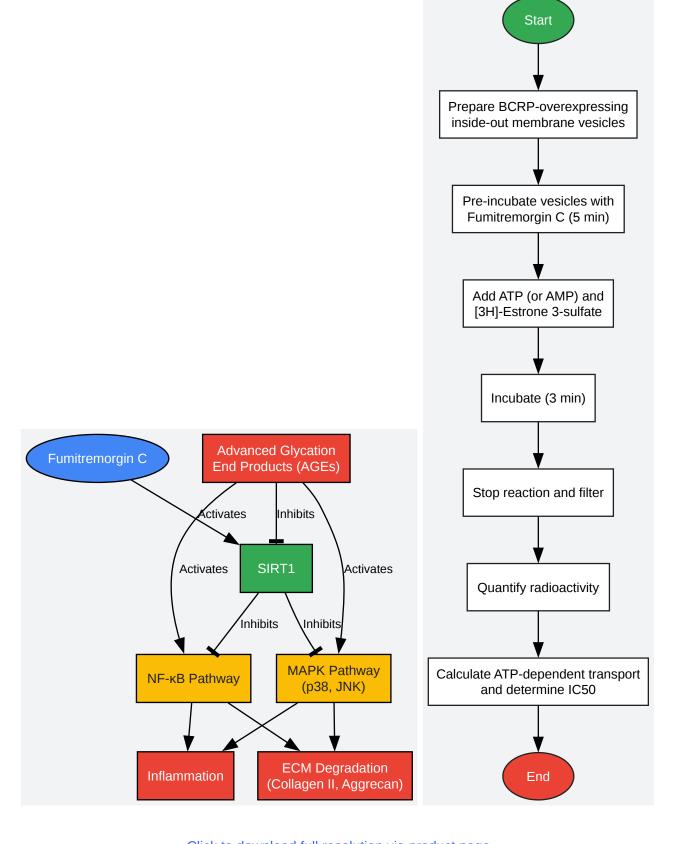






glycation end products (AGEs).[14] It achieves this by modulating the SIRT1/NF-κΒ/MAPK signaling pathway.[14] FTC activates SIRT1, which in turn inhibits the NF-κB and MAPK (p38 and JNK) signaling pathways.[15]





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